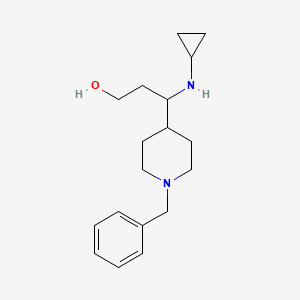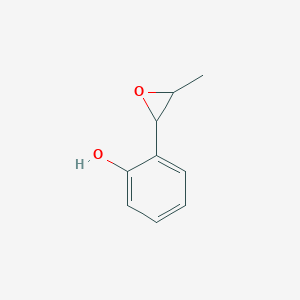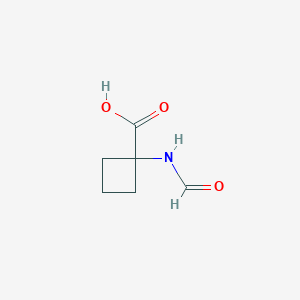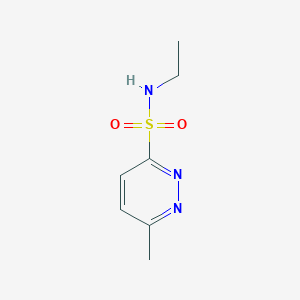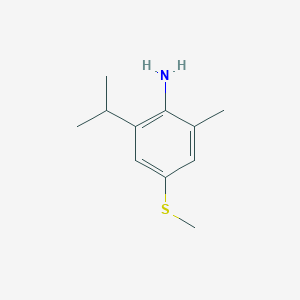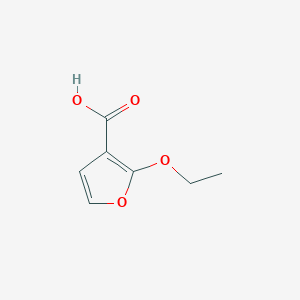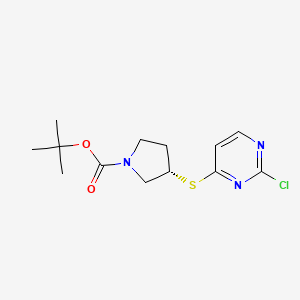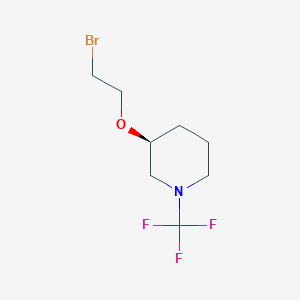
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine typically involves the reaction of (S)-1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can yield corresponding oxides or other oxidized derivatives.
Scientific Research Applications
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes, particularly in the investigation of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromoethoxy group and trifluoromethyl group contribute to its unique chemical properties, which enable it to interact with specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: This compound contains a bromoethoxy group and is used in similar applications as (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine.
(2-Bromoethoxy)-tert-butyldimethylsilane, stabilized with sodium carbonate: Another similar compound with a bromoethoxy group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications.
Properties
Molecular Formula |
C8H13BrF3NO |
|---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
(3S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H13BrF3NO/c9-3-5-14-7-2-1-4-13(6-7)8(10,11)12/h7H,1-6H2/t7-/m0/s1 |
InChI Key |
SUTRLNKQACNECS-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(F)(F)F)OCCBr |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


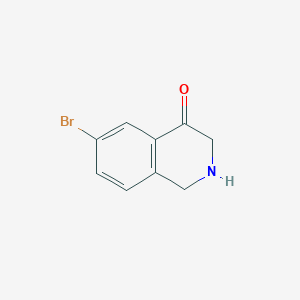

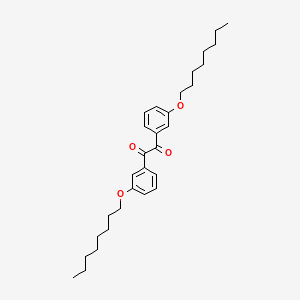
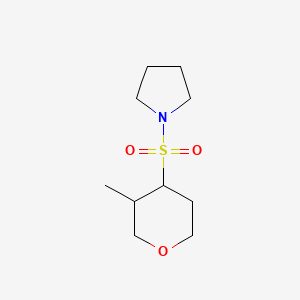
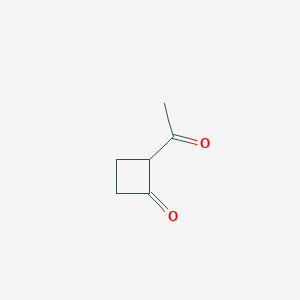
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
